N-(4-isopropoxybenzyl)-2-phenylacetamide

Description

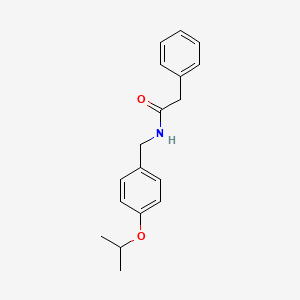

N-(4-isopropoxybenzyl)-2-phenylacetamide is a synthetic N-substituted 2-phenylacetamide derivative characterized by a 4-isopropoxybenzyl group attached to the acetamide nitrogen. The isopropoxy group at the para position of the benzyl ring introduces steric bulk and moderate electron-donating effects, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.371 |

IUPAC Name |

2-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C18H21NO2/c1-14(2)21-17-10-8-16(9-11-17)13-19-18(20)12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |

InChI Key |

FKEUGJCGEDBFJN-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(4-isopropoxybenzyl)-2-phenylacetamide belongs to a broader class of N-substituted 2-phenylacetamides, where substituents on the benzyl group modulate physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of N-Substituted 2-Phenylacetamides

Key:

- EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

- Melting points from analogs with Cl substituents (e.g., A28–A35) .

- †Reactivity inferred from steric/electronic effects of isopropoxy vs. OCH₃ or NO₂ .

- ‡Bioactivity hypothesized based on structural similarity to penicillin analogs .

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWG): The nitro (NO₂) group in N-(4-nitrophenyl)-2-phenylacetamide increases electrophilicity at the amide nitrogen, enhancing reactivity in phase-transfer-catalyzed (PTC) benzylation reactions .

- Electron-Donating Groups (EDG): Methoxy (OCH₃) and isopropoxy (OCH(CH₃)₂) groups reduce nucleophilicity, lowering alkylation rates. However, the isopropoxy group’s steric bulk may further hinder reaction intermediates compared to smaller EDGs like CH₃ .

Reactivity in Alkylation Reactions

- N-(4-Nitrophenyl)-2-phenylacetamide exhibits high reactivity in PTC systems due to the nitro group’s strong EWG effect, favoring interfacial mechanisms with catalysts like TEABr .

- In contrast, N-(4-methoxyphenyl)-2-phenylacetamide follows an extraction mechanism due to reduced anion nucleophilicity, requiring stronger bases or prolonged reaction times .

- The isopropoxy analog likely exhibits intermediate reactivity, balancing steric hindrance with moderate EDG effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.